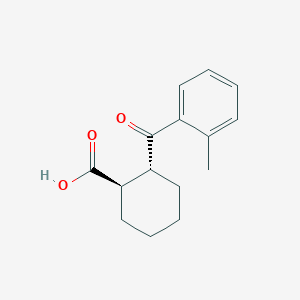

trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid

Description

trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is a bicyclic carboxylic acid derivative featuring a cyclohexane ring substituted with a 2-methylbenzoyl group at the trans-2 position. Its stereochemistry (trans configuration) and substituent positioning significantly influence its physicochemical and biological properties .

Properties

IUPAC Name |

(1R,2R)-2-(2-methylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15(17)18/h2-3,6-7,12-13H,4-5,8-9H2,1H3,(H,17,18)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGOZGATZZWODF-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)[C@@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the Friedel-Crafts acylation of cyclohexane with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 2-(2-methylbenzoyl)cyclohexane.

Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid can undergo further oxidation reactions to form more oxidized derivatives.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation: More oxidized derivatives such as carboxylic acids or ketones.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Drug Development

Trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is being investigated as a precursor for various drug candidates. Its structural characteristics allow it to interact with biological targets, making it a candidate for anti-inflammatory and analgesic therapies. Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation and providing pain relief .

Biochemical Studies

The compound is utilized in biochemical research to study interactions between cyclohexane derivatives and biological molecules. Its role as an intermediate in synthesizing more complex organic molecules is critical for understanding metabolic pathways and enzyme interactions.

Material Science

In material science, this compound is explored for developing new materials with tailored properties, such as polymers and coatings. Its unique chemical structure can enhance the physical properties of these materials, making them suitable for specific industrial applications .

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of specific enzymes involved in inflammatory pathways.

- Analgesic Properties : Evidence supports its potential role in pain management, likely linked to its anti-inflammatory effects.

- Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways, suggesting therapeutic implications for diseases related to these pathways .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Related Compounds : Research on similar compounds has shown significant inhibition of cyclooxygenase (COX) enzymes, indicating that structural modifications can enhance anti-inflammatory activity.

- Computational Docking Studies : These studies revealed favorable binding affinities of this compound with cyclooxygenase enzymes, supporting its potential as a lead compound for drug development targeting inflammatory pathways .

Mechanism of Action

The mechanism of action of trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

Structural analogs with modified benzoyl substituents exhibit distinct reactivity, solubility, and bioactivity. Key examples include:

Key Insights :

- Electron-withdrawing groups (e.g., Cl) enhance bioactivity but may reduce solubility.

- Steric effects from methyl groups (e.g., 2,3-diCH₃) impact solubility and thermal properties.

Ring Size Variations: Cyclohexane vs. Cyclopentane

Replacing the cyclohexane ring with cyclopentane alters conformational flexibility and steric profiles:

Stereochemical Variations

The trans configuration is critical for bioactivity. Cis isomers or racemic mixtures often show diminished potency:

- Example : Racemic trans-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid was resolved into diastereomers, with one isomer being >100x more active against cysteine proteases .

Biological Activity

Trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article delves into its chemical properties, biological interactions, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a cyclohexane backbone with a 2-methylbenzoyl substituent and a carboxylic acid group. Its molecular formula is , and it has a molecular weight of 274.31 g/mol. The presence of the methyl group on the benzoyl ring can significantly influence its reactivity and biological activity.

The mechanism of action for this compound involves interactions with specific biological targets, such as enzymes or receptors. It may modulate enzymatic activity by binding to active sites or altering conformations within biological pathways. This interaction is crucial for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest the compound may reduce inflammation through inhibition of pro-inflammatory cytokines.

- Analgesic Properties : There is evidence supporting its role in pain relief, potentially linked to its anti-inflammatory effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Study on Related Compounds : Research on trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid showed significant inhibition of cyclooxygenase (COX) enzymes, suggesting that structural modifications can enhance anti-inflammatory activity .

- Docking Studies : Computational docking studies revealed that this compound has favorable binding affinities with cyclooxygenase enzymes, indicating its potential as a lead compound for drug development targeting inflammatory pathways.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features and potential advantages of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid | Enhanced anti-inflammatory activity due to structural variation | |

| trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | Potentially increased lipophilicity affecting bioavailability | |

| cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid | Different stereochemistry influencing receptor binding |

Q & A

Q. What established synthetic methodologies are available for trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid?

Synthesis typically involves coupling reactions using reagents like EDCI and DMAP to acylate cyclohexane-carboxylic acid derivatives, as seen in analogous protocols for related compounds (e.g., Scheme 5 in ). For trans-configuration control, cis-trans isomerization of anhydrides (e.g., cis-1,2-cyclohexanedicarboxylic anhydride in ) followed by resolution with chiral agents (e.g., R-(+)-α-methylbenzylamine) is a viable strategy .

Q. How is the structural conformation of this compound analyzed experimentally?

Q. What spectroscopic techniques are used for characterization?

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm functional groups and substitution patterns. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity, as referenced in impurity analysis protocols ( ) .

Advanced Research Questions

Q. How can contradictions in crystallographic refinement data be resolved for this compound?

Discrepancies may arise from twinning or low-resolution data. SHELXL ( ) allows refinement against high-resolution datasets, while WinGX ( ) provides tools for validating hydrogen bonding and thermal displacement parameters. Cross-validation with computational models (e.g., DFT) ensures structural accuracy .

Q. What strategies optimize enantiomeric purity during synthesis?

Chiral resolution agents (e.g., ) or asymmetric catalysis can enhance enantioselectivity. Analytical techniques like chiral HPLC or circular dichroism (CD) verify purity, while recrystallization in polar solvents (e.g., ethanol/water mixtures) isolates enantiopure fractions .

Q. How do computational models predict reactivity in derivatization reactions?

DFT calculations evaluate electron density distributions and frontier molecular orbitals to identify reactive sites. For example, the carbonyl group in 2-methylbenzoyl derivatives is susceptible to nucleophilic attack, guided by charge transfer patterns observed in similar compounds () .

Q. What impurities are commonly observed, and how are they characterized?

Byproducts like cis-isomers or incomplete acylation products are identified via HPLC-MS ( ) or thin-layer chromatography (TLC). Reference standards ( ) and spiking experiments with synthesized impurities validate detection protocols .

Q. How to address discrepancies between theoretical and experimental conformational data?

Systematic comparison of DFT-predicted conformers (e.g., chair vs. boat cyclohexane rings) with X-ray or NMR-derived structures resolves contradictions. Solvent effects in computational models must align with experimental conditions (e.g., dielectric constant adjustments) () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.